![molecular formula C28H16O B14894257 3,7-Bis(phenylethynyl)dibenzo[b,d]furan](/img/structure/B14894257.png)
3,7-Bis(phenylethynyl)dibenzo[b,d]furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Bis(phenylethynyl)dibenzo[b,d]furan is an organic compound with the molecular formula C28H16O. It is a derivative of dibenzofuran, featuring phenylethynyl groups at the 3 and 7 positions. This compound is known for its unique structural and electronic properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Bis(phenylethynyl)dibenzo[b,d]furan typically involves the following steps:
Starting Materials: The synthesis begins with dibenzofuran, which is functionalized at the 3 and 7 positions.
Sonogashira Coupling Reaction: The phenylethynyl groups are introduced via a Sonogashira coupling reaction. This reaction involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Common solvents include tetrahydrofuran (THF) or dimethylformamide (DMF), and the reaction temperature is typically around 60-80°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3,7-Bis(phenylethynyl)dibenzo[b,d]furan can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as halogenation or nitration.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the phenylethynyl groups or the dibenzofuran core.
Cycloaddition Reactions: The phenylethynyl groups can participate in cycloaddition reactions, such as Diels-Alder reactions, forming new cyclic structures.
Common Reagents and Conditions
Halogenation: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst (e.g., FeCl3) can be used for halogenation.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation would yield halogenated derivatives, while cycloaddition reactions could produce various polycyclic compounds.
Aplicaciones Científicas De Investigación
3,7-Bis(phenylethynyl)dibenzo[b,d]furan has several applications in scientific research:
Organic Electronics: Due to its conjugated structure, it is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Photophysics: The compound’s photophysical properties make it suitable for studies involving fluorescence and phosphorescence.
Material Science: It is used as a building block for dynamic polymers and self-healing materials.
Chemical Sensors: Its sensitivity to environmental changes makes it useful in the design of chemical sensors.
Mecanismo De Acción
The mechanism by which 3,7-Bis(phenylethynyl)dibenzo[b,d]furan exerts its effects is primarily related to its electronic structure. The phenylethynyl groups extend the conjugation of the dibenzofuran core, enhancing its electronic and optical properties. This extended conjugation allows the compound to participate in various electronic transitions, making it effective in applications like OLEDs and OPVs.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzofuran: The parent compound, lacking the phenylethynyl groups.
3,7-Dibromodibenzofuran: A halogenated derivative.
3,7-Diethynyldibenzofuran: A similar compound with ethynyl groups instead of phenylethynyl groups.
Uniqueness
3,7-Bis(phenylethynyl)dibenzo[b,d]furan is unique due to the presence of phenylethynyl groups, which significantly enhance its electronic properties compared to its parent compound and other derivatives. This makes it particularly valuable in applications requiring high electronic and optical performance.
Propiedades
Fórmula molecular |
C28H16O |
|---|---|
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
3,7-bis(2-phenylethynyl)dibenzofuran |
InChI |
InChI=1S/C28H16O/c1-3-7-21(8-4-1)11-13-23-15-17-25-26-18-16-24(20-28(26)29-27(25)19-23)14-12-22-9-5-2-6-10-22/h1-10,15-20H |
Clave InChI |
HJLWEXUHMNFJMX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C4=C(O3)C=C(C=C4)C#CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


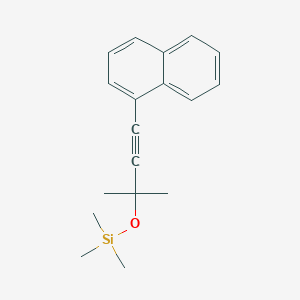

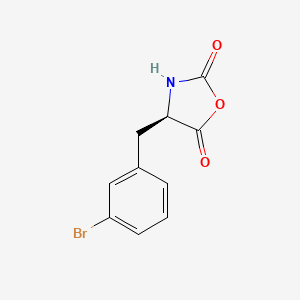
![9-(tert-Butyl) 3-ethyl (1S,5R)-2-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B14894188.png)
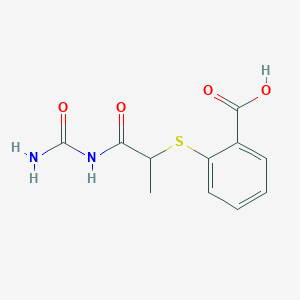
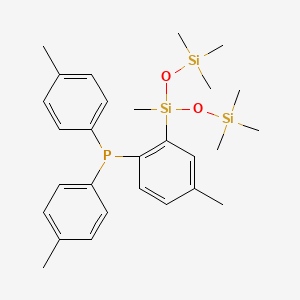
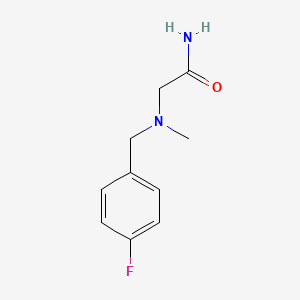
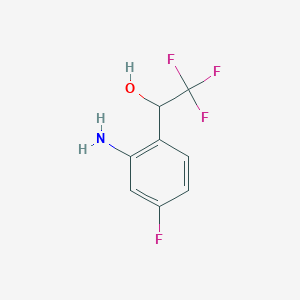

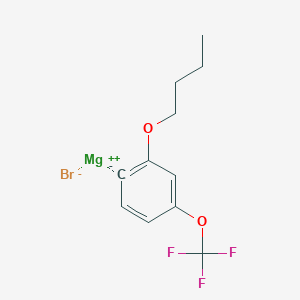

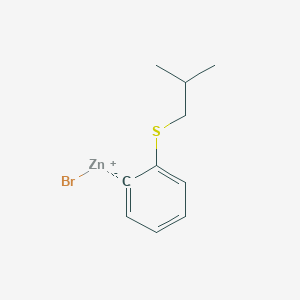
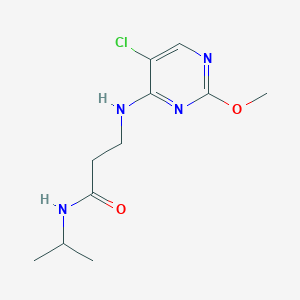
![5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B14894253.png)
